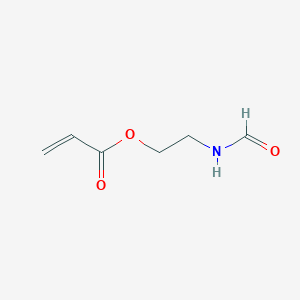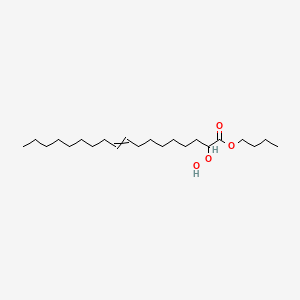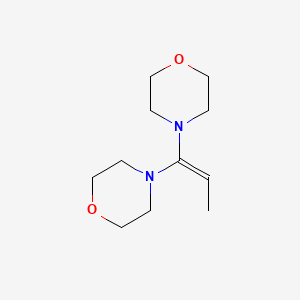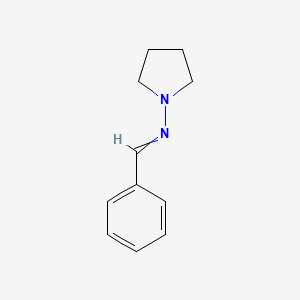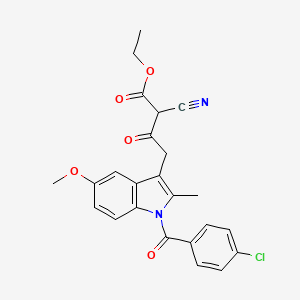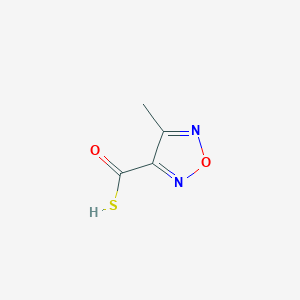
4-methyl-1,2,5-oxadiazole-3-carbothioic S-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1,2,5-oxadiazole-3-carbothioic S-acid is a heterocyclic compound containing a five-membered ring with two nitrogen atoms, one oxygen atom, and one sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1,2,5-oxadiazole-3-carbothioic S-acid typically involves the reaction of 4-methyl-1,2,5-oxadiazole-3-carbonitrile with hydroxylamine to form 4-methyl-1,2,5-oxadiazole-3-carboxamidoxime. This intermediate is then further reacted under specific conditions to yield the desired carbothioic S-acid .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-1,2,5-oxadiazole-3-carbothioic S-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, pH levels, and the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methyl-1,2,5-oxadiazole-3-carbothioic S-acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 4-methyl-1,2,5-oxadiazole-3-carbothioic S-acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes like thymidylate synthetase, which is crucial for DNA synthesis in cancer cells . This inhibition prevents the proliferation of cancer cells, making it a potential anticancer agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-methyl-1,2,5-oxadiazole-3-carbothioic S-acid include:
- 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid
- 1,2,4-Oxadiazole derivatives
- 1,3,4-Oxadiazole derivatives
Uniqueness
What sets this compound apart is its unique combination of nitrogen, oxygen, and sulfur atoms within the five-membered ring. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
58933-10-1 |
|---|---|
Molekularformel |
C4H4N2O2S |
Molekulargewicht |
144.15 g/mol |
IUPAC-Name |
4-methyl-1,2,5-oxadiazole-3-carbothioic S-acid |
InChI |
InChI=1S/C4H4N2O2S/c1-2-3(4(7)9)6-8-5-2/h1H3,(H,7,9) |
InChI-Schlüssel |
DWJVBBXEBJJAGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NON=C1C(=O)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[2,3-g]isoquinoline, 6-acetyl-5,6,7,8-tetrahydro-5-methyl-](/img/structure/B14619674.png)

